3,5,6-Trichloro-1,2-dihydroacenaphthylene
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Overview
Description
3,5,6-Trichloro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C12H7Cl3 and a molecular weight of 257.54 g/mol . This compound is known for its unique chemical structure, which includes three chlorine atoms attached to an acenaphthylene core. It is primarily used in scientific research and has various applications in organic synthesis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-1,2-dihydroacenaphthylene typically involves the chlorination of acenaphthylene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the acenaphthylene core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of functionalized derivatives with hydroxyl, amino, or alkyl groups.
Scientific Research Applications
3,5,6-Trichloro-1,2-dihydroacenaphthylene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-Trichloroacenaphthene
- Acenaphthylene
- 1,2-Dihydroacenaphthylene
Uniqueness
3,5,6-Trichloro-1,2-dihydroacenaphthylene is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have fewer chlorine atoms or different substitution patterns .
Properties
IUPAC Name |
3,5,6-trichloro-1,2-dihydroacenaphthylene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXKURPCEGNACT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605638 |
Source
|
Record name | 3,5,6-Trichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15248-00-7 |
Source
|
Record name | 3,5,6-Trichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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